molecular formula C11H15N3O2 B2693047 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine CAS No. 1186634-99-0

4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine

Cat. No.: B2693047
CAS No.: 1186634-99-0
M. Wt: 221.26
InChI Key: YCEUGECJNHAOFJ-UHFFFAOYSA-N
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Description

4-[(3-Cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine (CAS: 1186634-99-0, MFCD26130225) is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 3-position and a morpholine moiety linked via a carbonyl group.

Properties

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(14-3-5-16-6-4-14)10-7-9(12-13-10)8-1-2-8/h7-8H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEUGECJNHAOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery and Development

  • This compound is being investigated for its potential as a therapeutic agent. Its pyrazole moiety is known for biological activity, particularly in inhibiting specific enzymes and receptor targets, which can be crucial in treating various diseases, including cancer and inflammatory disorders .

Enzyme Inhibition Studies

  • Research indicates that compounds with similar structures can act as inhibitors for kinases such as Casein Kinase 2 (CSNK2), which is involved in cell proliferation and survival pathways. This suggests that 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine may have potential in developing anti-cancer drugs.

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex pyrazole derivatives through various chemical reactions, including oxidation, reduction, and substitution reactions. These derivatives may exhibit enhanced biological activities or novel properties .

Synthesis Methods

  • The synthesis typically involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with morpholine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane .

Material Science

Development of New Materials

  • The unique properties of this compound make it suitable for the development of new materials. Its ability to form stable complexes can be leveraged in creating polymers or composites with enhanced mechanical or thermal properties.

Catalysis

Catalytic Applications

  • This compound may also find applications in catalysis, particularly in organic reactions where pyrazole derivatives are known to facilitate reactions due to their electron-rich nature. The morpholine group can enhance solubility and reactivity, making it an effective catalyst or co-catalyst in various chemical processes.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryInvestigated for therapeutic potential; enzyme inhibitorsAnti-cancer and anti-inflammatory agents
Chemical SynthesisBuilding block for complex pyrazole derivativesEnhanced biological activity
Material ScienceDevelopment of new materials with improved propertiesHigh-performance polymers
CatalysisActs as a catalyst or co-catalyst in organic reactionsIncreased reaction efficiency

Case Studies

  • Therapeutic Applications : A study demonstrated the efficacy of similar pyrazole compounds in inhibiting specific kinases, paving the way for further exploration of this compound's role in drug development targeting CSNK2.
  • Synthesis Innovations : Research on synthetic routes has shown that optimizing reaction conditions can significantly enhance yield and purity, indicating the importance of this compound in scalable chemical production.

Mechanism of Action

The mechanism of action of 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Linked Heterocycles

a) VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Structural Features : Replaces the pyrazole-carbonyl group with a thiazole ring bearing a 2,4-dibromoimidazole substituent.
  • Key Differences : The brominated imidazole-thiazole system in VPC-14449 enhances halogen bonding and steric bulk compared to the cyclopropyl-pyrazole in QV-0563. A critical correction in its synthesis (from 4,5-dibromo to 2,4-dibromo substitution) altered its NMR profile and likely its biological activity .
  • Applications : Used in androgen receptor (AR) studies, where its thiazole-imidazole scaffold showed selective antagonism against AR splice variants .
b) VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine)
  • Structural Features : Simpler thiazole-phenyl substitution without halogenation.
  • Comparison : Lacks the cyclopropyl group and bromine atoms, resulting in reduced steric hindrance and lipophilicity. This simpler structure may explain its lower potency in AR inhibition compared to VPC-14449 .

Pyrazole Derivatives

a) (3-Cyclopropyl-1H-pyrazol-5-yl)methanol (QZ-8407)
  • Structural Features : Shares the 3-cyclopropylpyrazole core but replaces the morpholine-carbonyl group with a hydroxymethyl substituent.
  • However, the hydroxyl group offers derivatization opportunities for prodrug synthesis .
b) N-Substituted Pyrazolines (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)
  • Structural Features : Pyrazoline (dihydropyrazole) ring with fluorophenyl and phenyl substituents.
  • Comparison : The saturated pyrazoline ring in these compounds introduces conformational flexibility, contrasting with the planar pyrazole in QV-0564. Fluorine substitution enhances metabolic stability but reduces steric bulk compared to cyclopropyl .

Cyclopropyl-Containing Analogues

a) 3-Cyclopropylpyrrolidine (QJ-2790)
  • Structural Features : Pyrrolidine ring with cyclopropyl substitution.
  • Comparison : The absence of both pyrazole and morpholine reduces aromatic interactions. Pyrrolidine’s basic nitrogen may enhance solubility but limit blood-brain barrier penetration compared to QV-0564 .
b) 2-Cyclopropylpyrrolidine Hydrochloride (QK-9338)
  • Structural Features : Cyclopropyl-pyrrolidine with a hydrochloride salt.
  • Key Differences : Protonation of the pyrrolidine nitrogen increases water solubility, making it more suitable for formulation than neutral QV-0564 .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Purity (%) Notable Properties/Applications
QV-0564 Pyrazole-morpholine 3-Cyclopropyl, carbonyl linkage 90 Kinase inhibition candidate
VPC-14449 Thiazole-imidazole 2,4-Dibromoimidazole, morpholine N/A AR splice variant antagonist
QZ-8407 Pyrazole 3-Cyclopropyl, hydroxymethyl 95 Synthetic intermediate
3-(4-Fluorophenyl)-5-phenylpyrazoline Pyrazoline 4-Fluorophenyl, phenyl N/A Crystallographic stability studies

Research Findings and Implications

  • Structural Corrections Matter: The misassignment of bromine positions in VPC-14449 underscores the importance of precise structural validation, as minor changes significantly alter physicochemical and biological profiles .
  • Cyclopropyl vs. Halogenation : The cyclopropyl group in QV-0564 provides a balance of rigidity and lipophilicity, while brominated analogs like VPC-14449 prioritize halogen bonding but face synthetic challenges.
  • Morpholine’s Role : The morpholine moiety in QV-0564 and VPC compounds enhances solubility and serves as a hydrogen-bond acceptor, critical for target engagement.

Biological Activity

The compound 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine is a derivative of morpholine and pyrazole, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure

The molecular formula for this compound is C11H14N3O2C_{11}H_{14}N_{3}O_{2} with a molecular weight of approximately 218.25 g/mol. The structure features a morpholine ring linked to a pyrazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study on pyrazole carboxamides demonstrated notable antifungal activity, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anticancer Potential

Pyrazole derivatives have been identified as potential anticancer agents. For example, certain pyrazolyl compounds have been shown to inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, which is crucial for cancer cell proliferation . The specific interactions of these compounds with cellular targets such as Hsp90 and p38 MAPK are also noteworthy, as they contribute to their anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds related to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, making them promising candidates for treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Targets : The compound may bind to specific proteins (e.g., Hsp90), disrupting their function and leading to reduced cellular proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, further supporting their potential as therapeutic agents.

Comparative Studies

A comparative analysis of various pyrazole derivatives reveals that structural modifications significantly influence biological activity. For instance:

Compound NameStructureKey ActivityReference
This compoundStructureAntimicrobial, AnticancerThis study
4-(Hydroxymethyl)-pyrazoleStructureAntifungal
3-Cyclopropyl-1H-pyrazol-5-carboxamideStructureAnticancer

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Study : A study involving a series of pyrazole derivatives showed that certain modifications led to IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Inflammation Model : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers after administration .

Q & A

Q. Optimization Tips :

  • Solvent selection : THF improves solubility of intermediates, while DCM reduces side reactions.
  • Temperature control : Maintain 0–5°C during activation to minimize decomposition.
  • Catalysis : Add catalytic DMAP (0.1 equiv) to enhance coupling efficiency .

Advanced: Which crystallographic techniques are most effective for resolving the molecular structure of this compound, and how do refinement programs like SHELX improve accuracy?

Q. Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Provides atomic-resolution data. Key parameters:
    • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
    • Structure solution : Employ direct methods (SHELXS) for phase determination .
  • Refinement with SHELXL :
    • Constraints : Apply rigid-body refinement for the morpholine ring and cyclopropyl group.
    • Disorder modeling : Use PART instructions to resolve overlapping electron density in flexible regions.
    • Validation : Check R-factor (<5%) and residual density maps (<0.5 e⁻/ų) .

Q. Answer :

  • Raman/IR spectroscopy under pressure :
    • Mode splitting : At ~1.7 GPa, C–H stretching modes (2980–3145 cm⁻¹) split due to conformational changes in the morpholine ring .
    • Phase transitions : Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa suggest transitions from monoclinic to triclinic phases .
  • Mechanistic insights :
    • Weak van der Waals interactions dominate inter-molecular packing, while strong covalent bonds stabilize intra-molecular structure .

Q. Answer :

  • Core modifications :
    • Pyrazole substitution : Replace cyclopropyl with fluorophenyl (e.g., 3-fluorophenyl in compound 12 ) to enhance binding affinity .
    • Morpholine replacement : Test piperidine or thiomorpholine analogs to modulate solubility and metabolic stability .
  • Bioassay design :
    • Enzyme inhibition : Use fluorescence polarization assays to measure IC₅₀ against target kinases.
    • Cellular uptake : Quantify intracellular concentrations via LC-MS/MS after 24-hour exposure .

Q. Answer :

  • ¹H/¹³C NMR assignments :
    • Pyrazole protons : Look for doublets at δ 6.2–6.5 ppm (J = 2.1 Hz) for H-4 and H-5.
    • Morpholine signals : Axial protons appear as triplets (δ 3.6–3.8 ppm), equatorial as multiplets (δ 2.8–3.1 ppm) .
  • Contradiction resolution :
    • Impurity detection : Compare integration ratios; commercial samples often contain residual ethyl acetate (δ 1.2 ppm, triplet).
    • Tautomerism : Use variable-temperature NMR to confirm dominance of 1H-pyrazole tautomer (ΔG < 2 kcal/mol) .

Advanced: What computational methods validate the experimental vibrational spectra of this compound under varying conditions?

Q. Answer :

  • Density Functional Theory (DFT) :
    • B3LYP/6-311+G(d,p) : Predicts IR frequencies with <5% deviation from experimental data.
    • Pressure effects : Include Grimme’s D3 dispersion correction to model van der Waals interactions under high pressure .
  • Molecular dynamics (MD) :
    • Simulate phase transitions by applying 3.5 GPa hydrostatic pressure in periodic boundary conditions .

Q. Validation Metrics :

ParameterExperimentalDFT (B3LYP)
C=O stretch (cm⁻¹)16751692
C–H bend (cm⁻¹)11751158

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